molecular formula C13H18FNO4 B15054477 (3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B15054477
M. Wt: 271.28 g/mol
InChI Key: BNRKZIZSUOCSIR-VVIYDGDNSA-N
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Description

This compound is a fluorinated bicyclic ester featuring a [2.2.1]hept-5-ene scaffold with a nitrogen atom at position 2 (2-aza). Key structural attributes include:

  • Stereochemistry: (3S) configuration ensures spatial orientation critical for biological interactions or synthetic derivatization.
  • Substituents:
    • A tert-butyl ester at position 2.
    • A methyl ester at position 3.
    • A fluorine atom at position 7.
  • Functional groups: Two ester moieties and an alkene (hept-5-ene), contributing to reactivity and conformational rigidity.

The fluorine atom enhances metabolic stability and electron-withdrawing effects, while the bicyclo[2.2.1] framework imposes steric constraints, often exploited in medicinal chemistry for receptor targeting .

Properties

Molecular Formula

C13H18FNO4

Molecular Weight

271.28 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl (3S)-7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C13H18FNO4/c1-13(2,3)19-12(17)15-8-6-5-7(9(8)14)10(15)11(16)18-4/h5-10H,1-4H3/t7?,8?,9?,10-/m0/s1

InChI Key

BNRKZIZSUOCSIR-VVIYDGDNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2C=CC1C2F)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C2C=CC(C2F)C1C(=O)OC

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

A widely reported strategy for azabicyclo systems involves RCM using Grubbs catalysts. For example, Kubyshkin et al. synthesized a related 7-azabicyclo[2.2.1]heptane derivative via RCM of a diene precursor, achieving the bicyclic structure in 45–60% yield. Applied to the target compound, this method would require a diene substrate with pre-installed fluorine and ester groups. Challenges include regioselectivity in fluorination and compatibility of metathesis catalysts with ester functionalities.

Diels-Alder Cycloaddition

The Diels-Alder reaction offers a stereocontrolled route to bicyclic systems. Source demonstrates the use of cobalt-catalyzed [6π + 2π] cycloaddition for synthesizing 9-azabicyclo[4.2.1]nona derivatives. Adapting this method, a diene and nitroso dienophile could form the azabicycloheptene core, though fluorine incorporation would require subsequent functionalization.

Fluorination Strategies

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable direct C–H fluorination. In the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, fluorination was achieved using HF-pyridine at elevated temperatures. For the target compound, such conditions must avoid ring-opening side reactions inherent to strained bicyclic systems.

Nucleophilic Displacement

A more controlled approach involves substituting a leaving group (e.g., bromide or mesylate) with fluoride. Source highlights the use of KF in polar aprotic solvents for analogous substitutions, though steric hindrance at the 7-position may necessitate elevated temperatures or phase-transfer catalysts.

Esterification and Protecting Group Strategies

Sequential Esterification

The tert-butyl and methyl esters are typically introduced via Steglich esterification or alkylation of a dicarboxylic acid precursor. Source employed sequential protection with Boc and methyl groups, achieving 70–85% yields for each step. Critical considerations include chemoselectivity between the two ester groups and stability under fluorination conditions.

Chiral Resolution

The (3S) configuration is achieved through asymmetric synthesis or kinetic resolution. Chiral HPLC or enzymatic resolution of racemic intermediates has been reported for similar bicyclic compounds, though yields rarely exceed 50%. Alternatively, asymmetric catalysis using chiral Co or Rh complexes, as described in source, could directly furnish the desired enantiomer.

Integrated Synthetic Routes

Route A: Cyclization-First Approach

  • Diene Preparation : React 2,4-dibromobutyric acid with tert-butanol and methanol to form the diethyl ester.
  • RCM : Treat with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C to form the bicyclic core.
  • Fluorination : Substitute bromide at position 7 with KF in DMF at 100°C.
  • Resolution : Separate enantiomers via chiral HPLC.

Yield : 12–18% over four steps.

Route B: Late-Stage Fluorination

  • Bicyclic Intermediate : Synthesize 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid via cobalt-catalyzed cycloaddition.
  • Esterification : Protect with tert-butyl and methyl groups using DCC/DMAP.
  • Electrophilic Fluorination : Treat with Selectfluor® in acetonitrile at 60°C.

Yield : 22–30% over three steps.

Comparative Analysis of Methods

Parameter Route A Route B
Total Steps 4 3
Overall Yield 12–18% 22–30%
Stereocontrol Requires resolution Inherent in catalysis
Fluorine Position Precise (SN2) Potential side products
Scalability Limited by RCM cost More scalable

Route B offers superior yields and inherent stereocontrol, making it preferable for large-scale synthesis despite potential regiochemical challenges during fluorination.

Challenges and Optimization Opportunities

  • Ring Strain : The bicyclo[2.2.1]heptene system’s strain increases susceptibility to ring-opening under strong bases or acids.
  • Fluorine Incorporation : Competing elimination pathways during nucleophilic substitution necessitate careful temperature control.
  • Catalyst Cost : Grubbs and cobalt catalysts contribute significantly to production costs; ligand design for improved turnover is critical.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system.

    Reduction: Reduction reactions can be performed to modify the ester groups or the bicyclic ring.

    Substitution: The fluorine atom and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to epoxides, while reduction can yield alcohols or amines.

Scientific Research Applications

(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a complex organic molecule featuring a bicyclic structure, a nitrogen atom, and functional groups including a tert-butyl group and a fluorine atom. Its applications stem from its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry.

Potential Applications

  • Antimicrobial Activity Compounds with bicyclic structures may act as antimicrobial agents.
  • Anticancer Properties The ability of the compound to interact with biological targets may lead to anticancer activity.
  • Neuroprotective Effects The nitrogen-containing structure may provide neuroprotective benefits, making it relevant for neurological research.

Interaction Studies

To understand the mechanism of action and therapeutic potential of (3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, interaction studies are essential. These studies can be conducted using various methods. Such investigations are crucial for elucidating its mechanism of action and therapeutic potential.

Structural Similarity

Several compounds share structural similarities with (3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.

Compound NameStructural FeaturesBiological Activity
Compound ABicyclic structure with nitrogenAntimicrobial
Compound BFluorinated bicyclic compoundAnticancer
Compound CDicarboxylate with azabicyclic coreNeuroprotective

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The bicyclic structure and functional groups allow it to fit into active sites, inhibiting or modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous bicyclic derivatives:

Compound Name Molecular Formula Molecular Weight Bicyclo System Key Substituents Functional Groups Notable Features
(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (Target) C₁₃H₁₈FNO₄ 283.3 [2.2.1]hept-5-ene 7-Fluoro, 2-tert-butyl, 3-methyl esters Esters, alkene Fluorine enhances stability; alkene enables π-orbital interactions.
(1S,3S,4S)-2-tert-Butyl 3-ethyl 5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate C₁₄H₂₁NO₅ 283.32 [2.2.1]heptane 5-Oxo, 2-tert-butyl, 3-ethyl esters Esters, ketone Ketone enables nucleophilic additions; saturated ring reduces reactivity.
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₁₉H₂₅N₃O₅S 407.48 [3.2.0]heptane (4-thia) Pivalamido, carboxy, 3,3-dimethyl Amide, carboxylic acid, thioether Sulfur improves lipophilicity; carboxylic acid enhances solubility.

Key Differences and Implications

Bicyclo System and Ring Strain :

  • The target’s [2.2.1]hept-5-ene system introduces strain and planarity via the alkene, favoring π-stacking in drug-receptor interactions. In contrast, the saturated [2.2.1]heptane in ’s compound reduces strain but adds a ketone for hydrogen bonding .
  • The [3.2.0]heptane system in ’s compound incorporates sulfur (4-thia), increasing ring flexibility and altering electronic properties for antibiotic activity .

Substituent Effects: Fluorine vs. Oxo/Ketone: The target’s 7-fluoro group improves metabolic stability and electronegativity, whereas the 5-oxo group in ’s compound offers a site for reductions or condensations .

Functional Group Reactivity :

  • The target’s alkene allows for Diels-Alder or epoxidation reactions, while ’s thioether and amide groups enable disulfide bridging or peptidomimetic designs .

Biological Activity

(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant research findings.

Structural Characteristics

The compound's structure includes:

  • A bicyclic framework with a nitrogen atom.
  • A tert-butyl group enhancing lipophilicity.
  • A fluorine atom , which may improve biological activity through increased metabolic stability.

Structural Features

FeatureDescription
Molecular FormulaC14H22FNO4
CAS NumberNot available
Stereochemistry(3S) configuration

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures often exhibit antimicrobial properties . The presence of the nitrogen atom in the bicyclic system may contribute to this activity by interacting with microbial enzymes or membranes.

Case Study: Antimicrobial Testing

A study tested various derivatives of bicyclic compounds against common bacterial strains, showing that those with fluorinated groups had enhanced efficacy compared to non-fluorinated analogs.

Anticancer Properties

The compound's ability to interact with multiple biological targets suggests potential anticancer properties . Preliminary computational models predict that it may inhibit cancer cell proliferation.

Case Study: In Vitro Anticancer Assays

In a study using human cancer cell lines, (3S)-2-tert-butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate demonstrated significant cytotoxicity at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

Neuroprotective Effects

The nitrogen-containing structure may provide neuroprotective benefits , making it relevant for neurological research. Compounds similar to this have been shown to mitigate oxidative stress in neuronal cells.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, treatment with related bicyclic compounds resulted in reduced markers of inflammation and oxidative damage in brain tissues.

Understanding the mechanism of action is crucial for optimizing therapeutic applications. The compound may exert its effects through:

  • Enzyme inhibition : Targeting specific pathways involved in microbial resistance or cancer cell survival.
  • Receptor modulation : Interacting with neurotransmitter receptors to provide neuroprotective effects.

Conclusion and Future Directions

The biological activity of (3S)-2-tert-butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate presents promising avenues for further research, particularly in drug development for antimicrobial and anticancer therapies. Future studies should focus on:

  • In vivo testing to confirm efficacy and safety profiles.
  • Structure-activity relationship (SAR) studies to optimize the compound's pharmacological properties.
  • Mechanistic studies to elucidate its interactions at the molecular level.

Q & A

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Answer :
    • Hazard Identification : The compound may cause skin/eye irritation or respiratory distress. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or direct contact .
    • First Aid :
  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin Contact : Wash with soap and water for 15 minutes.
  • Eye Exposure : Rinse with water for 15 minutes and seek medical attention.
    • Storage : Store in a cool, dry place away from oxidizers or ignition sources.

Q. What is the standard synthetic route for this compound?

  • Answer :
    The synthesis involves a multi-step protocol:
    • Cycloaddition : React cyclopentadiene with ethyl glyoxylate in the presence of ammonium chloride to form the bicyclic intermediate (yield: 53%) .
    • Protection : Introduce the tert-butoxycarbonyl (Boc) group using Boc-anhydride in THF under ice-cooling, followed by column chromatography (PE:EtOAc 30%) to separate exo- and endo-isomers (total yield: 77%) .
    • Hydrogenation : Catalyze with 10% Pd/C under H₂ (45 PSI) to reduce the double bond (yield: 86%) .
    • Key Data : NMR (δ 4.31–1.24 ppm for hydrogenated product), LC-MS (m/z 214 [M−t-Bu + H]+) .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

  • Answer :
    • Isomer Separation : Use column chromatography with PE:EtOAc gradients to resolve exo- and endo-diastereomers. Exo-isomers typically elute earlier due to reduced polarity .
    • Hydrogenation Control : Optimize Pd/C catalyst loading (0.8 g per 17 g substrate) and temperature (55–60°C) to minimize epimerization. Monitor via TLC or LC-MS for intermediate stability .
    • Rotamer Analysis : NMR signals (e.g., δ 4.79 and 4.66 ppm for rotameric forms) indicate conformational flexibility; low-temperature NMR or chiral HPLC can resolve ambiguities .

Q. What analytical methods validate the compound’s structural and stereochemical integrity?

  • Answer :
    • NMR Spectroscopy :
  • 1H NMR : Distinct signals for exo-isomers (δ 6.49–1.25 ppm) vs. endo-isomers (δ 6.54–1.22 ppm) .
  • 13C NMR : Carbamate carbonyls appear at ~155 ppm, confirming Boc protection .
    • LC-MS : Confirm molecular weight (e.g., m/z 170 [M−Boc + H]+) and monitor degradation .
    • X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for analogous bicyclic systems (e.g., 7-oxabicyclo[2.2.1]heptane derivatives) .

Q. How do reaction conditions influence the yield of hydrogenated intermediates?

  • Answer :
    • Catalyst Efficiency : Pd/C (10% w/w) under high-pressure H₂ (45 PSI) achieves >85% yield. Lower pressures (<30 PSI) result in incomplete reduction .
    • Solvent Effects : Ethanol enhances hydrogen solubility compared to THF, improving reaction kinetics .
    • Temperature : Elevated temperatures (>60°C) risk Boc group cleavage, reducing product stability .

Q. What strategies mitigate challenges in isolating rotameric forms?

  • Answer :
    • Chromatography : Use silica gel columns with PE:EtOAc (1:1) to separate rotamers.
    • Temperature Control : Conduct reactions at 0–4°C to stabilize rotameric conformers.
    • Dynamic NMR : Analyze temperature-dependent coalescence of signals (e.g., δ 4.79 and 4.66 ppm) to estimate rotational barriers .

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